molecular formula C19H24ClN3O4 B6006884 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid

7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid

Cat. No.: B6006884
M. Wt: 393.9 g/mol
InChI Key: ZVUQSIHBSZACAG-UHFFFAOYSA-N
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Description

7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid is a complex organic compound with a molecular formula of C17H22ClN3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes . The presence of the oxalic acid moiety enhances its solubility and reactivity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline typically involves the reaction of 4,7-dichloroquinoline with 4-methyl-1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact, such as using eco-friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This combination enhances its solubility, reactivity, and potential for forming coordination complexes, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

7-chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3.C2H2O4/c1-12-11-16(21-8-4-7-20(3)9-10-21)19-17-13(2)15(18)6-5-14(12)17;3-1(4)2(5)6/h5-6,11H,4,7-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUQSIHBSZACAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2C)Cl)N3CCCN(CC3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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